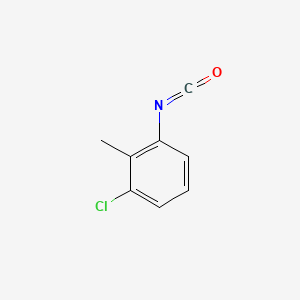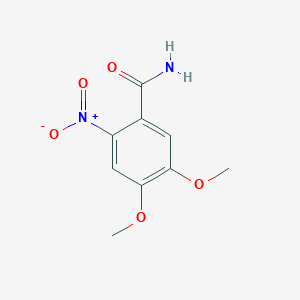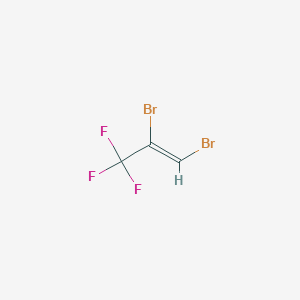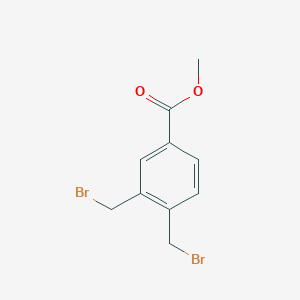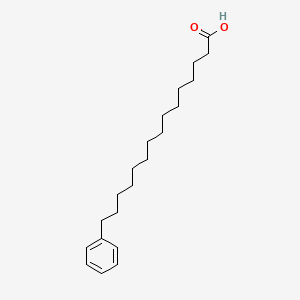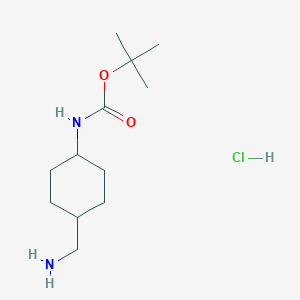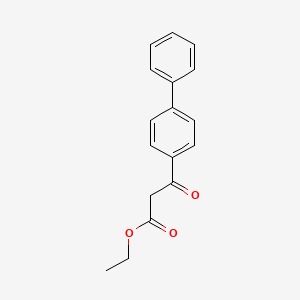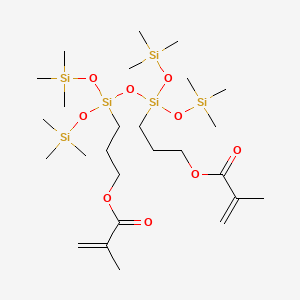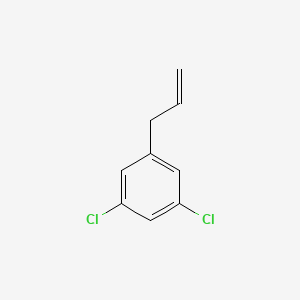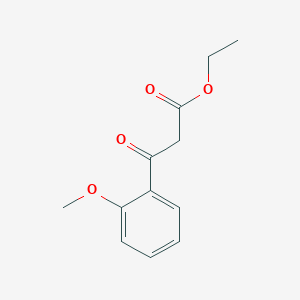
4-Phosphonobutyric acid
Descripción general
Descripción
4-Phosphonobutyric acid, also known as 4-phosphonobutanoic acid, is a chemical compound with the molecular formula C4H9O5P and a molecular weight of 168.09 . It is used in scientific research and acts as a group-selective agonist for the group III metabotropic glutamate receptors .
Molecular Structure Analysis
The InChI code for 4-Phosphonobutyric acid is1S/C4H9O5P/c5-4 (6)2-1-3-10 (7,8)9/h1-3H2, (H,5,6) (H2,7,8,9) . The acid molecule exists in a zwitterionic form with a deprotonated PO3H2 group . The 4-Phosphonobutyric acid molecule contains a total of 18 bond(s). There are 9 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 3 hydroxyl group(s), and 1 phosphonate(s) (thio-) . Physical And Chemical Properties Analysis
4-Phosphonobutyric acid is a solid substance with a melting point of 125.0 to 129.0 °C . It has a density of 1.551±0.06 g/cm3 . It is white to almost white in color and appears as a powder to crystalline . It is soluble in water with a solubility of 347.7g/L at 20 ºC .Aplicaciones Científicas De Investigación
Neuroscience Research
4-Phosphonobutyric acid is used in neuroscience to study the functioning of bipolar cells in the retina. It acts as an antagonist to certain glutamate receptors, which helps in understanding the contrast processing by ON and OFF bipolar cells . Additionally, it has been used to explore the role of metabotropic glutamate receptors (mGluRs) in synaptic plasticity and motor performance .
Ophthalmology
In ophthalmological research, 4-Phosphonobutyric acid is utilized to investigate the photopic electroretinogram. It blocks depolarizing bipolar cell (DBC) light responses, which is essential for photopic b-wave production in the retina .
Biochemistry
This compound has been instrumental in biochemistry for the genetic encoding of phosphoserine and its nonhydrolyzable analogs, providing insights into protein function and structure . It also shows potential antibacterial activity when used as a base for phosphono dipeptides .
Neuropharmacology
In neuropharmacology, 4-Phosphonobutyric acid serves as a pharmacological tool to selectively reduce synaptic transmission, aiding in the study of synaptic pathways and their modulation .
Mecanismo De Acción
Target of Action
4-Phosphonobutyric acid, a phosphono analogue of glutamate, is known to act as an antagonist of the NMDA receptor, a type of ionotropic glutamate receptor . It also acts as an agonist for a quisqualate-sensitized AP6 site in hippocampus .
Mode of Action
The interaction of 4-Phosphonobutyric acid with its targets involves binding to the NMDA receptor and inhibiting its function . This results in the suppression of excitatory responses in neurons . Additionally, 4-Phosphonobutyric acid acts as an agonist at the quisqualate-sensitized AP6 site in hippocampal CA1 pyramidal neurons .
Biochemical Pathways
The action of 4-Phosphonobutyric acid affects the glutamatergic system, specifically the NMDA receptor-mediated pathway . The downstream effects include the inhibition of AMPA receptor-stimulated influx in cultured cerebellar granule cells .
Pharmacokinetics
It is known that 4-phosphonobutyric acid is a crystalline solid that can dissolve in water , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 4-Phosphonobutyric acid’s action include the suppression of excitatory responses in neurons . This is achieved through its antagonistic action on the NMDA receptor and its agonistic action on the quisqualate-sensitized AP6 site .
Action Environment
It is also soluble in alkaline solutions , which may influence its action in different physiological environments.
Safety and Hazards
4-Phosphonobutyric acid may be corrosive to metals and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . It should be stored in a corrosive resistant container with a resistant inner liner .
Propiedades
IUPAC Name |
4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRFPODVSLYSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378723 | |
| Record name | 4-phosphonobutanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phosphonobutyric acid | |
CAS RN |
4378-43-2 | |
| Record name | 4-phosphonobutanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phosphonobutyric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 4-Phosphonobutyric acid (L-AP4)?
A1: L-AP4 is a potent and selective agonist for Group III metabotropic glutamate receptors (mGluRs). [, , ] These receptors are a family of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system.
Q2: What are the downstream effects of L-AP4 binding to mGluRs?
A2: L-AP4 binding to mGluRs, particularly group III subtypes like mGluR4, mGluR7, and mGlu8, primarily leads to the inhibition of adenylate cyclase activity. [, ] This inhibition reduces intracellular cyclic AMP (cAMP) levels, affecting various downstream signaling pathways involved in neuronal function and plasticity. []
Q3: How does L-AP4 compare to glutamate, the endogenous ligand for mGluRs?
A4: Glutamate exhibits low efficacy and potency in activating mGluR7 compared to L-AP4. [] Studies suggest distinct maximal potentiation levels for certain positive allosteric modulators (PAMs) when used with L-AP4 versus glutamate at mGluR7. []
Q4: How does L-AP4 affect ON and OFF pathways in the retina?
A5: L-AP4 blocks the light responses of ON bipolar cells in the retina by mimicking the endogenous photoreceptor transmitter, glutamate. [, , ] This selective inhibition of the ON pathway has been instrumental in studying retinal circuitry and information processing. [, ]
Q5: What is the molecular formula and weight of 4-Phosphonobutyric acid?
A5: The molecular formula of 4-Phosphonobutyric acid is C4H9O5P, and its molecular weight is 184.09 g/mol.
Q6: Is there spectroscopic data available for 4-Phosphonobutyric acid?
A7: Yes, spectroscopic data is available. 31P NMR, 1H NMR, and 13C NMR data are commonly used to characterize 4-Phosphonobutyric acid and its derivatives. [] Additionally, studies have used techniques like ORD spectroscopy to determine the absolute configuration of chiral carbon atoms in synthesized analogues. []
Q7: How does the structure of L-AP4 contribute to its activity at group III mGluRs?
A8: Structural studies of the mGlu8 amino-terminal domain complexed with L-AP4 reveal that both the electronic and steric characteristics of the distal phosphate group are crucial for its potency and selectivity for group III mGluRs. []
Q8: What is the impact of N-methyl substitution on the activity of L-AP4?
A9: N-methyl substitution in L-AP4, resulting in N-methyl AP4, does not significantly alter its behavioral effects in rats compared to the parent compound. [] This suggests that the N-methyl group doesn't significantly hinder its interaction with the target receptor.
Q9: Are there other structural modifications of L-AP4 that impact its activity?
A10: Research on phosphono dipeptides based on 4-amino-4-phosphonobutyric acid, a structural analogue of L-AP4, reveals that the N-terminal amino acid significantly influences antibacterial activity. [] For instance, dipeptides with N-terminal alanine, leucine, isoleucine, phenylalanine, or lysine showed activity against Escherichia coli. []
Q10: How does the administration route of L-AP4 influence its effects?
A10: While icv administration of L-AP4 has been shown to produce behavioral effects in rats, its effects following systemic administration may differ due to factors like blood-brain barrier permeability and metabolism.
Q11: Are there any differences in the in vivo effects of L-AP4 and N-methyl AP4?
A13: N-methyl AP4, like its parent compound L-AP4, exhibits similar effects on apomorphine stereotypy, haloperidol catalepsy, and learning and memory in rats following icv administration. [] This suggests that N-methyl substitution doesn't significantly alter its pharmacological profile in vivo.
Q12: What in vitro assays are commonly used to study L-AP4 activity?
A14: Researchers frequently employ cell-based assays, such as measuring forskolin-stimulated cAMP formation in cells expressing specific mGluR subtypes, to assess the agonist or antagonist activity of L-AP4 and related compounds. [, ]
Q13: Are there established animal models for investigating L-AP4's therapeutic potential?
A15: Researchers utilize rodent models of Parkinson's disease, induced by 6-hydroxydopamine lesions, to investigate the neuroprotective effects of L-AP4 and other mGluR modulators. [] These models allow for assessing the compound's ability to prevent or slow down dopaminergic neuron loss.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



